N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-3-carboxamide

Description

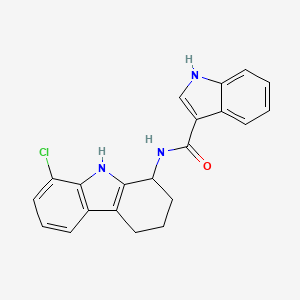

This compound features a carbazole core substituted with a chlorine atom at position 8 and an indole-3-carboxamide moiety. The carbazole scaffold is partially hydrogenated (2,3,4,9-tetrahydro), contributing to conformational rigidity.

Properties

Molecular Formula |

C21H18ClN3O |

|---|---|

Molecular Weight |

363.8 g/mol |

IUPAC Name |

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-3-carboxamide |

InChI |

InChI=1S/C21H18ClN3O/c22-16-8-3-6-13-14-7-4-10-18(20(14)25-19(13)16)24-21(26)15-11-23-17-9-2-1-5-12(15)17/h1-3,5-6,8-9,11,18,23,25H,4,7,10H2,(H,24,26) |

InChI Key |

RGSGGHIQSDLARU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C(C1)C3=C(N2)C(=CC=C3)Cl)NC(=O)C4=CNC5=CC=CC=C54 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the tetrahydrocarbazole core, followed by chlorination and subsequent coupling with an indole derivative. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions to maintain product consistency and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .

Scientific Research Applications

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-3-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Data Table: Key Structural and Property Comparisons

Biological Activity

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C22H21ClN6O

- Molecular Weight : 420.9 g/mol

- CAS Number : 1574474-78-4

The compound exhibits its biological activity primarily through interactions with specific cellular targets. It is believed to modulate pathways involved in cell proliferation and apoptosis. The presence of the carbazole moiety enhances its ability to intercalate into DNA, leading to the inhibition of DNA synthesis and subsequent cell cycle arrest.

Key Mechanisms:

- DNA Intercalation : The planar structure allows for effective binding to DNA.

- Inhibition of Topoisomerases : Potentially inhibits topoisomerase I and II, enzymes critical for DNA replication.

- Induction of Apoptosis : Triggers apoptotic pathways in cancer cells.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound:

- In Vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The half-maximal inhibitory concentration (IC50) values ranged from 5 to 15 µM depending on the cell line tested.

Neuroprotective Effects

Research indicates that N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-3-carboxamide may also possess neuroprotective properties:

- Mechanism : It is hypothesized that the compound reduces oxidative stress and inflammation in neuronal cells.

Case Studies

- Breast Cancer Model : In a study involving MCF-7 xenografts in mice, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups (p < 0.05) after four weeks of administration.

- Neurodegenerative Disease Models : In models of Alzheimer's disease, the compound showed promise in reducing amyloid-beta plaque formation and improving cognitive function as assessed by behavioral tests.

Q & A

Q. Advanced

Co-crystallization : Introduce co-formers (e.g., carboxylic acids) to stabilize hydrogen bonds .

Hygroscopicity testing : Use dynamic vapor sorption (DVS) to screen for moisture-induced phase changes.

Accelerated aging studies : Monitor degradation (e.g., oxidation at indole NH) under elevated temperature/humidity.

SHELXPRO can model hydrogen bonding in hypothetical co-crystals to predict stability .

How can computational methods predict receptor binding affinity for pharmacological studies?

Q. Advanced

Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with cannabinoid receptors (CB1/CB2), leveraging homology models based on related indole derivatives .

MD simulations : Assess binding pocket residency time and ligand-receptor hydrogen bonding (e.g., indole NH with Ser383 in CB1) .

QSAR models : Correlate substituent effects (e.g., 8-Cl position) with activity using Hammett σ constants or electrostatic potential maps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.